molecular formula C16H12BrNO B8087951 1-benzyl-7-bromo-1H-indole-3-carbaldehyde

1-benzyl-7-bromo-1H-indole-3-carbaldehyde

Cat. No.: B8087951
M. Wt: 314.18 g/mol
InChI Key: ALXQJHFSKCPDKV-UHFFFAOYSA-N
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Description

1-Benzyl-7-bromo-1H-indole-3-carbaldehyde is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This multifunctional compound incorporates a reactive aldehyde group and a bromine substituent on the indole scaffold, making it a versatile precursor for the synthesis of complex target molecules. Its primary research value lies in the development of new therapeutic agents. The indole nucleus is a privileged structure in drug discovery, and its derivatives are frequently investigated for diverse biological activities. This compound serves as a key synthetic intermediate for creating hybrid molecules. Specifically, the aldehyde group at the C-3 position is a critical handle for constructing pharmacologically active derivatives, most notably thiosemicarbazones and hydrazones , which have demonstrated significant potential in scientific studies . Research into similar N-benzyl indole-3-carboxaldehyde hybrids has shown promising anti-tyrosinase activity , which is relevant for developing treatments for pigmentation disorders and inhibitors for the food industry . Furthermore, such structural motifs are being explored for their anticancer properties against aggressive cell lines, including triple-negative breast cancer (TNBC) . The mechanism of action for these derived compounds often involves targeted enzyme inhibition; for instance, indole-based thiosemicarbazones can act as competitive inhibitors by chelating the copper ions at the active site of the tyrosinase enzyme . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

1-benzyl-7-bromoindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO/c17-15-8-4-7-14-13(11-19)10-18(16(14)15)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXQJHFSKCPDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2C(=CC=C3)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-7-bromo-1H-indole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the bromination of 1-benzyl-1H-indole-3-carbaldehyde using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of 1-benzyl-7-bromo-1H-indole-3-carbaldehyde often involves large-scale bromination reactions using automated reactors to control temperature and reaction time precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-7-bromo-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Intermediary Role
1-Benzyl-7-bromo-1H-indole-3-carbaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it valuable in the development of pharmaceuticals and other organic compounds. The compound can undergo several reactions, including:

  • Oxidation : The aldehyde group can be oxidized to a carboxylic acid.
  • Reduction : It can be reduced to a primary alcohol using agents like sodium borohydride.
  • Substitution Reactions : The bromine atom can participate in nucleophilic substitution reactions, forming substituted indoles.
  • Condensation Reactions : The aldehyde can react with amines to form Schiff bases or hydrazones.

Anticancer Properties
Research indicates that 1-benzyl-7-bromo-1H-indole-3-carbaldehyde exhibits significant anticancer activity against various cancer cell lines. For instance, studies have shown its effectiveness against breast (MCF-7) and lung (A-549) cancer cell lines. The mechanisms of action include:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, inhibiting enzyme activity.
  • Cell Cycle Modulation : Compounds derived from this scaffold may induce cell cycle arrest and apoptosis in cancer cells.
  • VEGFR Inhibition : Some derivatives have shown potential in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.
CompoundCell LineIC50 (µM)
1-Benzyl-7-bromo-1H-indole-3-carbaldehydeMCF-7Not directly reported
Indolin derivatives (7c)MCF-77.17 ± 0.94
Indolin derivatives (7d)MCF-72.93 ± 0.47

Antimicrobial Activity

Recent studies have also evaluated the antimicrobial properties of this compound against various pathogens. It has shown selective activity towards Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects.

Pharmaceutical Development

The unique combination of a benzyl group, bromine atom, and aldehyde functionality enhances the compound's reactivity and biological activity. This makes it an attractive candidate for drug development, particularly in creating new therapeutic agents targeting cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-benzyl-7-bromo-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name N1 Substituent C3 Functional Group C7 Substituent Key Features
1-Benzyl-7-bromo-1H-indole-3-carbaldehyde Benzyl Aldehyde (-CHO) Bromine Reactive aldehyde for synthesis
1-Benzyl-7-bromo-1H-indole-3-carbonitrile (13b) Benzyl Carbonitrile (-CN) Bromine Electron-withdrawing CN group
3-(1-Benzyl-1H-imidazol-5-yl)-7-chloro-1H-indole (47) Benzyl Imidazolyl Chlorine Bioactive heterocyclic hybrid
7-Bromo-1-methyl-1H-indole-3-carbonitrile (13d) Methyl Carbonitrile (-CN) Bromine Compact N1 methyl group

Key Observations :

  • C3 Functional Group : The aldehyde in the target compound is more reactive than carbonitriles (13b, 13d) or imidazolyl groups (47), enabling diverse downstream modifications.
  • Halogen Position : Bromine at C7 (target compound, 13b, 13d) versus chlorine at C7 (47) alters electronic properties and steric demands, impacting reactivity and biological activity.

Physical and Spectral Properties

Melting points, IR, and NMR data highlight functional group and substituent effects:

Table 2: Physical and Spectral Data Comparison

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts
1-Benzyl-7-bromo-1H-indole-3-carbaldehyde Not reported ~1700 (C=O stretch) Aldehyde proton δ ~9.8–10.2 ppm (predicted)
1-Benzyl-7-bromo-1H-indole-3-carbonitrile (13b) 126–128 2200 (C≡N stretch) Aromatic protons δ 7.2–8.1 ppm
3-(1-Benzyl-1H-imidazol-5-yl)-7-chloro-1H-indole (47) 179–180 1600 (C=N stretch) Imidazole protons δ 7.5–8.0 ppm
7-Bromo-1-methyl-1H-indole-3-carbonitrile (13d) 158–159 2200 (C≡N stretch) Methyl group δ 3.8 ppm

Key Observations :

  • Aldehyde vs. Carbonitrile : The absence of a C≡N stretch (~2200 cm⁻¹) in the target compound distinguishes it from carbonitrile analogs (13b, 13d).
  • Melting Points : Benzyl-substituted compounds (e.g., 13b, 47) generally exhibit higher melting points than methyl-substituted derivatives (13d), likely due to increased molecular rigidity.

Reactivity Insights :

  • The aldehyde group in the target compound is prone to oxidation and nucleophilic attack, whereas carbonitriles (13b, 13d) are more stable but less versatile in further reactions.

Biological Activity

1-Benzyl-7-bromo-1H-indole-3-carbaldehyde is a compound derived from the indole family, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 1-benzyl-7-bromo-1H-indole-3-carbaldehyde. The compound exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentration (MIC) values are promising, indicating effective antibacterial properties without notable cytotoxicity .

The mechanisms underlying the biological activity of this compound involve:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, disrupting the integrity of bacterial cells.
  • Binding Affinity : Interaction studies suggest that 1-benzyl-7-bromo-1H-indole-3-carbaldehyde binds effectively to specific biological targets, which may include various receptors involved in microbial resistance pathways .

Study on Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the efficacy of 1-benzyl-7-bromo-1H-indole-3-carbaldehyde against MRSA. The results indicated:

  • MIC : ≤ 0.25 µg/mL for MRSA strains.
  • Hemolytic Activity : The compound showed no significant hemolytic activity on red blood cells, suggesting a favorable safety profile for further development as an antimicrobial agent .

Comparative Analysis

CompoundMIC (µg/mL)CytotoxicityTargeted Enzymes
1-Benzyl-7-bromo-1H-indole-3-carbaldehyde≤ 0.25NoneCell wall synthesis enzymes
Other Indole DerivativesVariesVariesVarious

Synthesis and Derivatives

The synthesis of 1-benzyl-7-bromo-1H-indole-3-carbaldehyde involves the reaction of indole derivatives with benzyl bromide under specific conditions. This method allows for the modification of the indole skeleton to enhance biological activity. Research indicates that derivatives of this compound maintain or enhance its antimicrobial properties, making them suitable candidates for drug development .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship have revealed that modifications at various positions on the indole ring can significantly impact biological activity. For instance:

  • Bromination at C7 : Enhances binding affinity and antimicrobial efficacy.
  • Benzyl Substitution : Improves solubility and bioavailability.

Q & A

Q. What are the key considerations for designing a synthetic route for 1-benzyl-7-bromo-1H-indole-3-carbaldehyde?

The synthesis typically involves multi-step reactions starting from brominated indole precursors. A common strategy includes:

  • N-Benzylation : Introducing the benzyl group via alkylation of 7-bromo-1H-indole-3-carbaldehyde using benzyl halides in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .
  • Halogenation Control : Ensuring regioselectivity during bromination by using catalysts like FeCl₃ or N-bromosuccinimide (NBS) in specific solvents (e.g., DMF) to avoid over-bromination .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients is critical to isolate the aldehyde intermediate .
    Key Challenge: Competing side reactions (e.g., oxidation of the aldehyde group) require inert atmospheres (N₂/Ar) and low temperatures (−10°C to 0°C) .

Q. How can researchers validate the structural integrity of 1-benzyl-7-bromo-1H-indole-3-carbaldehyde?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzyl group (δ 4.8–5.2 ppm for CH₂), bromine substitution (splitting patterns at C7), and aldehyde proton (δ 9.8–10.2 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (expected m/z for C₁₆H₁₂BrNO: ~329.0) .
  • X-ray Crystallography : Single-crystal analysis resolves ambiguities in regiochemistry, though crystal growth may require slow evaporation in chloroform/hexane mixtures .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with brominated aldehydes .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates during synthesis .
  • Storage : Store in amber glass vials under inert gas (Ar) at −20°C to prevent degradation .
    Critical Note: Avoid mixing with strong oxidizing agents (e.g., peroxides) due to reactive aldehyde and benzyl groups .

Advanced Research Questions

Q. How does the bromine atom at C7 influence the compound’s reactivity in cross-coupling reactions?

The C7 bromine acts as a directing group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Key factors include:

  • Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for aryl boronic acid couplings; CuI for Ullmann-type reactions .
  • Steric Effects : The benzyl group at N1 may hinder coupling efficiency, requiring elevated temperatures (80–100°C) or microwave-assisted conditions .
  • Competing Reactivity : The aldehyde group may undergo undesired nucleophilic additions; protecting groups (e.g., acetal formation) are recommended .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in bioassay results (e.g., IC₅₀ values) often arise from:

  • Solubility Variability : Use DMSO-d6 for in vitro assays, but confirm stock solution homogeneity via dynamic light scattering (DLS) .
  • Metabolic Stability : Assess microsomal stability (e.g., human liver microsomes) to differentiate intrinsic activity from rapid clearance .
  • Target Selectivity : Perform kinome-wide profiling to rule off-target effects, especially given indole derivatives’ promiscuity .

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

  • QSAR Modeling : Use descriptors like logP (predicted ~2.8) and topological polar surface area (TPSA ~30 Ų) to predict blood-brain barrier permeability .
  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; validate with mutagenesis studies to identify critical residues .
  • ADMET Prediction : Tools like SwissADME assess hepatotoxicity risks linked to the bromine and aldehyde moieties .

Q. What advanced techniques characterize its solid-state behavior?

  • Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions (melting point ~180–190°C) .
  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures to identify amorphous impurities .
  • Hygroscopicity Testing : Expose samples to controlled humidity (25–75% RH) to evaluate stability for formulation studies .

Methodological Challenges and Solutions

Q. How to address low yields in N-benzylation reactions?

  • Base Optimization : Replace K₂CO₃ with DBU to enhance deprotonation efficiency in polar aprotic solvents (e.g., DMF) .
  • Microwave Irradiation : Reduce reaction time from 24 h to 2 h, improving yields from 40% to 75% .
  • Quenching Protocol : Add cold water gradually to prevent aldehyde oxidation during workup .

Q. What analytical methods differentiate regioisomers in brominated indole derivatives?

  • NOESY NMR : Detect spatial proximity between the benzyl group and bromine to confirm C7 substitution .
  • IR Spectroscopy : Compare carbonyl stretching frequencies (aldehyde vs. ketone byproducts) .
  • HPLC-MS/MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate isomers .

Q. How to mitigate degradation during long-term storage?

  • Lyophilization : Convert to a stable hydrochloride salt if aldehyde reactivity is problematic .
  • Antioxidant Additives : Include 0.1% BHT in stock solutions to prevent radical-mediated decomposition .
  • Stability-Indicating Assays : Monitor purity via UPLC-PDA at 254 nm monthly under accelerated conditions (40°C/75% RH) .

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